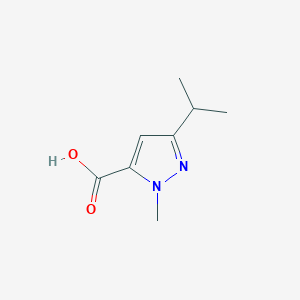

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.: 78208-73-8

Cat. No.: VC2010352

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78208-73-8 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12) |

| Standard InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN(C(=C1)C(=O)O)C |

| Canonical SMILES | CC(C)C1=NN(C(=C1)C(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a five-membered heterocyclic structure containing two neighboring nitrogen atoms. This compound features an isopropyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid functional group at the 5-position of the pyrazole ring, contributing to its unique chemical properties and potential applications in various fields .

The compound is identified by the CAS Registry Number 78208-73-8 and has a molecular formula of C8H12N2O2 with a molecular weight of 168.19 g/mol . It exists as a solid at room temperature and has several synonyms in scientific literature, including 2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid and 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid .

The structural features of this compound significantly influence its chemical reactivity and biological activity. The pyrazole ring provides aromaticity and stability, while the carboxylic acid group contributes to its acidic properties and potential for forming derivatives through various chemical transformations.

Physicochemical Properties

The physicochemical properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid are crucial for understanding its behavior in different environments and applications. Table 1 summarizes the key physicochemical parameters of this compound.

Table 1: Physicochemical Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

These properties are essential for predicting the compound's solubility, membrane permeability, and potential pharmaceutical applications. The moderate LogP value (1.72) suggests a balance between hydrophilicity and lipophilicity, which is favorable for drug-like compounds with good membrane permeability . The polar surface area (PSA) value of 44.12 indicates potential for good oral bioavailability in drug design applications .

Synthesis Methods

Several methods have been reported for the synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, reflecting its importance as a chemical building block. These methods vary in their starting materials, reaction conditions, and yields.

Ester Hydrolysis Method

One common approach involves the hydrolysis of the corresponding ethyl ester. In this method, 5.9 g of the ester is combined with 4.1 g of dimethyl sulfate and warmed at 90°C for 2.5 hours. Subsequently, 18 ml of 6 N sodium hydroxide solution is added dropwise, and the mixture is stirred at 80°C for an additional 2.5 hours. The solution is then acidified while warm with concentrated hydrochloric acid. The resulting precipitate is filtered and stirred in ice-water to yield 4.1 g of 3-isopropyl-1-methylpyrazole-5-carboxylic acid with a melting point of 159-160°C when recrystallized from dioxane/cyclohexane .

Aqueous Alkaline Hydrolysis

Another synthetic pathway involves a more straightforward alkaline hydrolysis procedure. Ethyl 5-isopropyl-2-methyl-pyrazole-3-carboxylate (700 mg, 3.57 mmol) is mixed with NaOH (428.03 mg, 10.70 mmol) in a solution of ethanol (10 mL) and water (10 mL). This mixture is stirred at 20°C for 2 hours. The reaction mixture is then concentrated under reduced pressure to remove the ethanol, and the aqueous phase is acidified with 1N HCl to pH ~2 and extracted with ethyl acetate. The organic phase is washed with brine, dried over Na₂SO₄, filtered, and concentrated to produce the crude product .

Multi-step Synthesis from Dioxohexanoate

A more complex synthesis starts with ethyl 5-methyl-2,4-dioxohexanoate. This multi-step reaction includes:

-

Initial reaction in ethanol for 2 hours at -5°C

-

Subsequent reaction with sodium hydroxide in water for 4 hours at 80°C

This method can yield the target compound with reasonable efficiency .

General Alkaline Hydrolysis Procedure

A general procedure involves adding compound 2a (0.05 mol) to a stirred mixture of NaOH (6.0 g, 0.15 mol) and water (100 mL). After 4 hours at 80°C, the mixture is poured into ice water, and the pH is adjusted to acidic. Then, 10% HCl is slowly added until a large amount of solids precipitate. After filtration and drying, white solid is obtained with approximately 60% yield .

Biological Activities and Pharmacological Properties

Research has shown that 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits significant biological activities, making it a compound of interest in pharmaceutical research and development.

Anticonvulsant Activity

This compound has demonstrated anticonvulsant properties, suggesting potential applications in the treatment of epilepsy and related neurological disorders. The anticonvulsant activity is likely attributable to the compound's ability to modulate specific ion channels or neurotransmitter systems in the central nervous system.

Antimicrobial Properties

Pyrazole derivatives with structural similarities to 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid have shown significant antimicrobial activity against various bacterial strains. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria, with moderate effectiveness demonstrated against several strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Bacillus subtilis | 100 | Moderate |

The antimicrobial mechanism of action is thought to involve inhibition of specific enzymes essential for bacterial cell wall synthesis or DNA replication, though further studies are needed to fully elucidate these mechanisms.

Other Biological Activities

Additionally, compounds with similar structural features have demonstrated:

-

Anti-inflammatory properties

-

Antifungal activity

-

Potential anticancer properties

These activities highlight the versatility of this compound class in biological systems and suggest multiple potential therapeutic applications.

Applications in Medicinal Chemistry and Drug Development

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as an important building block in medicinal chemistry, particularly for the development of heterocyclic compounds with therapeutic potential.

Synthesis of Bioactive Derivatives

This compound has been utilized as a starting material for the synthesis of various bioactive derivatives. For example, it has been converted to its corresponding acid chloride and subsequently reacted with various amines to produce amide derivatives with enhanced biological activities .

In one documented application, the compound was used in the synthesis of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-fluorophenyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide. In this synthesis, the carboxylic acid was first converted to an acid chloride using oxalyl chloride and N,N-dimethylformamide in tetrahydrofuran, followed by reaction with an appropriate amine to yield the target compound with 74% efficiency .

Development of Enzyme Inhibitors

The compound has shown potential for development as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways. This makes it a valuable starting point for the design of anti-inflammatory drugs targeting specific molecular mechanisms.

Receptor Modulators

Compounds structurally related to 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid have demonstrated activity as receptor modulators, suggesting potential applications in the development of drugs targeting specific receptor systems in the central nervous system and elsewhere.

Current Research and Future Directions

Research involving 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid continues to expand, with particular emphasis on its applications in medicinal chemistry and materials science.

Development of Novel Derivatives

Current research focuses on developing novel derivatives of this compound with enhanced biological activities or improved pharmacokinetic properties. These efforts aim to exploit the basic scaffold while optimizing specific properties for targeted applications .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are ongoing to better understand how structural modifications to the basic pyrazole scaffold affect biological activity. These studies provide valuable insights for rational drug design based on this molecular framework.

Exploration of New Therapeutic Applications

Researchers are exploring new therapeutic applications for this compound and its derivatives, including potential treatments for neurological disorders, inflammatory conditions, and microbial infections. The versatility of the pyrazole scaffold makes it a promising starting point for diverse therapeutic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume